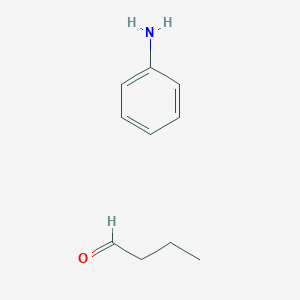
Aniline;butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is identified by the CAS number 68411-20-1 and has the molecular formula C10H15NO . It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanal, reaction products with aniline, typically involves the direct reaction of butanal with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H8O+C6H7N→C10H15NO
Industrial Production Methods
Industrial production of butanal, reaction products with aniline, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in the presence of a catalyst to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Aniline;butanal, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines and alcohols .
Applications De Recherche Scientifique
Aniline;butanal, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of butanal, reaction products with aniline, involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyraldehyde (Butanal): An aldehyde with the formula C4H8O, used in various chemical syntheses.
Aniline: An aromatic amine with the formula C6H7N, used in the production of dyes, drugs, and polymers.
Uniqueness
Aniline;butanal, is unique due to its specific combination of butanal and aniline, resulting in distinct chemical properties and applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research and industry make it a valuable compound .
Propriétés
Numéro CAS |
68411-20-1 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
aniline;butanal |
InChI |
InChI=1S/C6H7N.C4H8O/c7-6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,7H2;4H,2-3H2,1H3 |
Clé InChI |
SRGBNANKQPZXFZ-UHFFFAOYSA-N |
SMILES |
CCCC=O.C1=CC=C(C=C1)N |
SMILES canonique |
CCCC=O.C1=CC=C(C=C1)N |
Key on ui other cas no. |
68411-20-1 9003-37-6 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















